Enalapril-d5 tert-Butyl Ester

Vue d'ensemble

Description

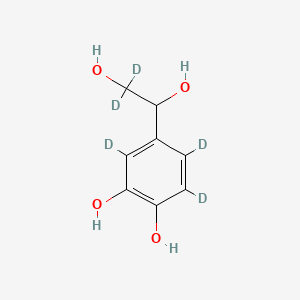

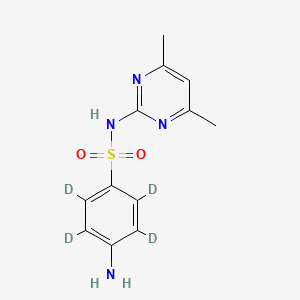

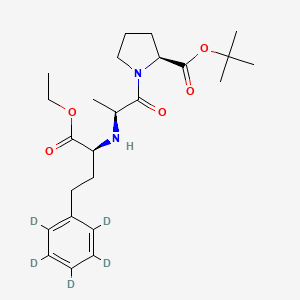

Enalapril-d5 tert-Butyl Ester is a biochemical used for proteomics research . Its molecular formula is C24H31D5N2O5 and it has a molecular weight of 437.58 .

Molecular Structure Analysis

The chemical name of Enalapril-d5 tert-Butyl Ester is Tert-butyl ((S)-1-ethoxy-1-oxo-4-(phenyl-d5)butan-2-yl)-L-alanyl-L-prolinate . The SMILES representation of the molecule isO=C(C@HN1C(C@HNC@H=O)CCC(C([2H])=C2[2H])=C(C([2H])=C2[2H])[2H])=O)OC(C)(C)C . Physical And Chemical Properties Analysis

The physical and chemical properties of Enalapril-d5 tert-Butyl Ester include its molecular formula C24H31D5N2O5 and molecular weight 437.58 . More specific properties such as density, melting point, and boiling point are not provided in the search results.Applications De Recherche Scientifique

Research Applications in Organic Chemistry

Synthesis of Tertiary Butyl Esters : Enalapril-d5 tert-Butyl Ester, like other tertiary butyl esters, finds significant applications in synthetic organic chemistry. A method for the direct introduction of the tert-butoxycarbonyl group into various organic compounds has been developed, leveraging flow microreactor systems for efficiency and sustainability (Degennaro et al., 2016).

Catalytic Asymmetric Oxidation : The catalytic asymmetric oxidation of tert-butyl disulfide, a process relevant to Enalapril-d5 tert-Butyl Ester, was researched for the synthesis of tert-butanesulfinamides, tert-butyl sulfoxides, and tert-butanesulfinimines (Cogan et al., 1998).

Pharmacological Properties

In Vitro Inhibition of ACE : Studies have shown that internal prodrug analogues of Enalapril obtained by specific synthetic processes exhibit in vitro inhibition of angiotensin-converting enzyme, similar to Enalapril itself (Fischer et al., 1989).

Effects on Oxidative Stress : Enalapril, the base compound of Enalapril-d5 tert-Butyl Ester, was found to have significant effects on oxidative stress markers and antioxidant enzymes in kidney studies, showcasing its potential beyond hypertension treatment (Chandran et al., 2014).

Synthesis and Drug Activation

Efficient Synthesis of Alpha-Aryl Esters : Studies on the synthesis of alpha-aryl esters, relevant to the synthesis of Enalapril-d5 tert-Butyl Ester, have shown efficient protocols for the selective monoarylation of tert-butyl acetate (Jørgensen et al., 2002).

Activation in Liver : Research into the in vitro conversion of Enalapril to its active form in human tissues has indicated that significant conversion occurs in the liver, emphasizing the importance of liver status in drug activation (Larmour et al., 1985).

Mécanisme D'action

Target of Action

Enalapril-d5 tert-Butyl Ester is a prodrug of an Angiotensin-Converting Enzyme (ACE) inhibitor . The primary target of this compound is the ACE . ACE plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS) , which is responsible for the regulation of blood pressure and fluid and electrolyte homeostasis .

Mode of Action

Enalapril-d5 tert-Butyl Ester, being a prodrug, is rapidly biotransformed into its active metabolite, enalaprilat . Enalaprilat competitively inhibits the ACE to hinder the production of angiotensin II , a key component of the RAAS that promotes vasoconstriction and renal reabsorption of sodium ions in the kidneys . This results in a reduction of blood pressure and blood fluid volume .

Pharmacokinetics

Enalapril-d5 tert-Butyl Ester is a lipid-soluble and relatively inactive prodrug with good oral absorption (60 to 70%) . It has a rapid peak plasma concentration (1 hour) and rapid clearance (undetectable by 4 hours) by de-esterification in the liver to a primary active diacid metabolite, enalaprilat . The elimination half-life of enalaprilat is about 14 hours . Unchanged enalapril and enalaprilat are excreted both in urine and feces .

Result of Action

The result of the action of Enalapril-d5 tert-Butyl Ester is a reduction in blood pressure and blood fluid volume . It lowers blood pressure in all grades of essential and renovascular hypertension, and peripheral vascular resistance without causing an increase in heart rate .

Action Environment

The action of Enalapril-d5 tert-Butyl Ester can be influenced by various environmental factors. For instance, renal impairment, particularly when creatinine clearance is less than 20 ml/min, can result in significant accumulation of enalaprilat and necessitate dose reduction . Accumulation is probably the cause of reduced elimination in healthy elderly individuals and in patients with concomitant diabetes, hypertension, and heart failure .

Propriétés

IUPAC Name |

tert-butyl (2S)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-(2,3,4,5,6-pentadeuteriophenyl)butan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H36N2O5/c1-6-30-22(28)19(15-14-18-11-8-7-9-12-18)25-17(2)21(27)26-16-10-13-20(26)23(29)31-24(3,4)5/h7-9,11-12,17,19-20,25H,6,10,13-16H2,1-5H3/t17-,19-,20-/m0/s1/i7D,8D,9D,11D,12D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COROOYFPXSPNBH-IQEAFPNVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CCCC2C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@@H](C(=O)OCC)N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)OC(C)(C)C)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H36N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50661943 | |

| Record name | tert-Butyl N-[(2S)-1-ethoxy-1-oxo-4-(~2~H_5_)phenylbutan-2-yl]-L-alanyl-L-prolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50661943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

437.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Enalapril-d5 tert-Butyl Ester | |

CAS RN |

1356837-84-7 | |

| Record name | tert-Butyl N-[(2S)-1-ethoxy-1-oxo-4-(~2~H_5_)phenylbutan-2-yl]-L-alanyl-L-prolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50661943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridyl]methyl]thio]-5-(tert-butyldimethylsilyloxy)-1H-benzimidazole](/img/structure/B563074.png)